13-Bromo-1-tridecanol
Overview
Description
13-Bromo-1-tridecanol is an organic compound with the molecular formula C₁₃H₂₇BrO. It is a brominated fatty alcohol, characterized by a long carbon chain with a hydroxyl group at one end and a bromine atom at the other. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
13-Bromo-1-tridecanol, also known as 13-bromotridecan-1-ol, is a biochemical compound used in proteomics research It’s used in the synthesis of quinol fatty alcohols (qfa), which are known to have a potent effect on axonal growth .
Mode of Action
Given its role in the synthesis of quinol fatty alcohols, it can be inferred that it might interact with its targets to promote axonal growth
Biochemical Pathways
Given its role in the synthesis of quinol fatty alcohols, it’s likely involved in the biochemical pathways related to axonal growth . The downstream effects of these pathways could potentially influence neuronal connectivity and function.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 4° c for optimal stability .
Result of Action
Given its role in the synthesis of quinol fatty alcohols, it’s likely that its action results in promoting axonal growth .
Action Environment
It’s known that the compound should be stored at 4° c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Bromo-1-tridecanol is primarily synthesized through the bromination of 1-tridecanol. The process involves the reaction of 1-tridecanol with hydrogen bromide (HBr) under heating conditions. The reaction can be represented as follows:
C₁₃H₂₇OH+HBr→C₁₃H₂₇BrO+H₂O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 13-hydroxytridecanol, 13-aminotridecanol, or 13-thioltridecanol can be formed.
Oxidation: Products like 13-bromotridecanal or 13-bromotridecanoic acid.
Scientific Research Applications
13-Bromo-1-tridecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Comparison with Similar Compounds
1-Bromo-1-tridecanol: Similar structure but with the bromine atom at the first carbon.
13-Chloro-1-tridecanol: Chlorine atom instead of bromine.
13-Iodo-1-tridecanol: Iodine atom instead of bromine.
Uniqueness: 13-Bromo-1-tridecanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
13-bromotridecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBCXJNCEVECEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364667 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-58-6 | |
Record name | 13-Bromo-1-tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-Bromo-1-tridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for producing 13-bromo-1-tridecanol?
A1: The paper describes a novel method for synthesizing bromoalkanols, including this compound, using microwave irradiation []. This method offers several advantages over traditional methods. It achieves high selectivity (90.5%-96.6%) for the desired monobrominated product, meaning fewer unwanted byproducts are formed []. Additionally, the reaction proceeds with good yields (40.9%-78.7%), making it an efficient method for producing these compounds []. The use of microwave irradiation allows for shorter reaction times compared to conventional heating methods []. This method represents a valuable contribution to synthetic chemistry, offering a more efficient and selective route to bromoalkanols like this compound.
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